4-Boc-2-(bromomethyl)morpholine
Overview
Description
4-Boc-2-(bromomethyl)morpholine is a chemical compound with the molecular formula C10H18BrNO3. It is also known by other names such as 4-Boc-bromomethylmorpholine, tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, and 2-Bromomethylmorpholine-4-carboxylic acid tert-butyl ester .
Synthesis Analysis
The synthesis of this compound involves the use of carbon tetrabromide and triphenylphosphine in dichloromethane at temperatures ranging from -20 to 20℃ . The reaction mixture is held at -15℃ for 18 hours and then stirred at room temperature for 1.5 hours . The solvent is then removed under reduced pressure and the residue is purified by flash chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic ring containing two heteroatoms, oxygen and nitrogen . The molecular weight of this compound is 280.16 g/mol.Physical and Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.9 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.98 .Scientific Research Applications
Spectro-electrochemical Assessments and Pharmacological Implications
Morpholine-based metal(ii) complexes show potent DNA cleavage efficacy and bind to DNA and proteins like bovine serum albumin (BSA) in a spontaneous manner, indicating potential for anticancer applications due to their significant inhibitory effect against selected pathogenic species and cancer cell lines (Sakthikumar, Solomon, & Raja, 2019).
Synthesis and Physicochemical Properties
The synthesis of 4-benzyl-4-methylmorpholinium salts has been reported, showing moderate or low toxicity and potential as biomass solvents due to their physicochemical properties and biodegradability, indicating their usefulness in green chemistry applications (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Novel Synthesis Approaches
New synthesis pathways for cis-3,5-disubstituted morpholine derivatives have been developed, showcasing the versatility of morpholine compounds for various chemical synthesis applications (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Applications in Medicinal Chemistry
Morpholine derivatives have been evaluated for their potential in medicinal chemistry, including the study of bromophenol derivatives for anticancer activities, which could lead to the development of new therapeutic agents (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Complexation with Palladium(II) and Mercury(II)
Research on N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) contributes to our understanding of the coordination chemistry of morpholine-based ligands, showing the potential for creating new materials and catalysts (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Safety and Hazards
The safety data sheet for 4-Boc-2-(bromomethyl)morpholine indicates that it is a warning class compound . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-Boc-2-(bromomethyl)morpholine may act as a reagent. The reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s worth noting that the compound plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Some physicochemical properties such as high gi absorption and bbb permeability are indicated . These properties can impact the bioavailability of the compound.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCSEPIBOWMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726276 | |
Record name | tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765914-78-1 | |
Record name | tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(bromomethyl)morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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